
Sialyl-Le(a) oligosaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sialyl-Le(a) oligosaccharide, also known as this compound, is a useful research compound. Its molecular formula is C41H70N2O32 and its molecular weight is 1103 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in Immune Modulation
Sialylated oligosaccharides, including sLea, have been shown to influence immune responses significantly. Studies indicate that these compounds can modulate dendritic cell activation and cytokine production, thereby impacting mucosal immunity.
- Case Study : A study demonstrated that milk oligosaccharide sialyl(α2,3)lactose activates intestinal dendritic cells, promoting a pro-inflammatory response. This suggests that dietary sialylated oligosaccharides can enhance mucosal immunity in infants .
Therapeutic Potential
The immunomodulatory effects of sLea suggest its potential as a therapeutic agent in autoimmune diseases and infections.
- Research Finding : Sialylated glycans have been explored for their ability to inhibit pathogens by preventing their adhesion to host cells, thus serving as potential prebiotic agents .
Tumor Metastasis
Sialyl-Le(a) is implicated in tumor progression and metastasis due to its role in facilitating cell adhesion to endothelial cells via selectin interactions.
- Research Insight : A study involving mouse melanoma B16-F1 cells showed that varying levels of sLea expression affected the metastatic potential of tumors. Cells with moderate sLea expression formed more lung tumor nodules compared to those with high expression, which were rejected by natural killer (NK) cells .
Targeted Drug Delivery
The unique binding properties of sLea make it an attractive target for drug delivery systems aimed at cancer treatment.
- Application Example : Sialylated nanoparticles are being developed to enhance the delivery of chemotherapeutic agents specifically to tumor sites by exploiting the overexpression of sLea on cancer cells .
Biomarker for Disease Detection
Sialyl-Le(a) levels can serve as biomarkers for various diseases, particularly cancers.
- Clinical Relevance : Elevated levels of sLea have been correlated with poor prognosis in several cancers, including breast and colorectal cancer. This makes it a potential target for diagnostic assays .
Glycan Profiling
The analysis of serum glycan profiles can provide insights into disease states and help in early diagnosis.
- Research Findings : Studies have shown that alterations in sialylated N-glycans are associated with liver diseases, indicating their potential use in clinical diagnostics .
Data Summary Table
Eigenschaften
CAS-Nummer |
117978-16-2 |
---|---|
Molekularformel |
C41H70N2O32 |
Molekulargewicht |
1103 g/mol |
IUPAC-Name |
2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C41H70N2O32/c1-10-21(55)26(60)27(61)37(66-10)71-31-18(9-49)69-36(73-34-24(58)16(7-47)67-38(28(34)62)70-30(15(54)6-46)22(56)13(52)4-44)20(43-11(2)50)33(31)72-39-29(63)35(25(59)17(8-48)68-39)75-41(40(64)65)3-12(51)19(42)32(74-41)23(57)14(53)5-45/h4,10,12-39,45-49,51-63H,3,5-9,42H2,1-2H3,(H,43,50)(H,64,65) |
InChI-Schlüssel |
GWBANRIMYAAKQB-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)N)O)C(=O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O |
Synonyme |
NeuAcalpha2-3Galbeta1-4-Fucalpha1-GlcNAcbeta1-3Galbeta1-4Glc sialyl-Le(a) oligosaccharide sialylated lacto-N-fucopentaose II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.